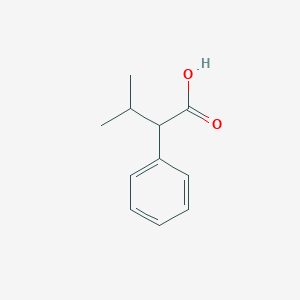

3-methyl-2-phenylbutanoic acid

Description

The exact mass of the compound 2-Isopropyl-2-phenylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22982. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLQGISFYDYWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928815 | |

| Record name | 3-Methyl-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3508-94-9, 13491-13-9 | |

| Record name | 3-Methyl-2-phenylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3508-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 3-methyl-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003508949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3508-94-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-3-methyl-2-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established protocols for the synthesis of (S)-3-methyl-2-phenylbutanoic acid, a chiral carboxylic acid of interest in pharmaceutical and chemical research. The document details two primary methodologies: enantioselective alkylation utilizing a chiral auxiliary and enzymatic kinetic resolution of a racemic mixture. This guide is intended to serve as a practical resource, offering detailed experimental procedures, quantitative data, and visual representations of the synthetic workflows.

Enantioselective Alkylation via Chiral Lithium Amide

This approach facilitates the direct, asymmetric alkylation of phenylacetic acid to introduce the desired stereocenter. The use of a chiral lithium amide as a traceless auxiliary allows for high enantioselectivity without the need for covalent attachment and subsequent removal of the chiral directing group.[1][2]

Experimental Protocol: Asymmetric Alkylation

Materials:

-

Phenylacetic acid

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

(1R,2R)-N,N'-Dimethyl-1,2-diphenylethan-1,2-diamine (or other suitable C2-symmetric amine)

-

2-Iodopropane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Formation of the Chiral Lithium Amide: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, dissolve the C2-symmetric amine (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (4.0 equivalents) dropwise to the solution. Stir the mixture at 0 °C for 15 minutes to generate the chiral lithium amide.

-

Enediolate Formation: In a separate flask, dissolve phenylacetic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the chiral lithium amide solution at 0 °C.

-

Alkylation: After stirring for 15 minutes at 0 °C, cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add 2-iodopropane (1.5 equivalents) dropwise over 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC). For sterically hindered alkylations such as this, the reaction may require several hours (e.g., 5-24 hours) to reach completion.[1]

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (S)-3-methyl-2-phenylbutanoic acid.

-

Auxiliary Recovery: The chiral amine can be recovered in high yield by a simple acid-base extraction of the aqueous layer.[1]

Quantitative Data

While specific yields and enantiomeric excess for the synthesis of (S)-3-methyl-2-phenylbutanoic acid via this exact method are not explicitly detailed in the cited literature, high enantioselectivities (up to 97% ee) and yields are reported for similar sterically hindered alkylations of arylacetic acids using this protocol.[1] A large-scale application of a similar protocol demonstrated improved yield and enantioselectivity, with 99% recovery of the chiral amine.[1]

| Parameter | Expected Value |

| Yield | High |

| Enantiomeric Excess (ee) | >95% |

| Chiral Auxiliary Recovery | ~99% |

Workflow Diagram

Caption: Enantioselective alkylation workflow.

Enzymatic Kinetic Resolution

Kinetic resolution using lipases is a powerful method for separating enantiomers of a racemic mixture. This approach typically involves the enantioselective acylation of a racemic alcohol or the enantioselective hydrolysis of a racemic ester. For the synthesis of (S)-3-methyl-2-phenylbutanoic acid, a common strategy is the lipase-catalyzed hydrolysis of its racemic ethyl ester.

Experimental Protocol: Enzymatic Resolution

Materials:

-

Racemic 3-methyl-2-phenylbutanoic acid

-

Ethanol

-

Sulfuric acid (catalytic amount)

-

Immobilized Lipase (e.g., Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase (PCL))

-

Phosphate buffer (e.g., pH 7.0)

-

Organic solvent (e.g., n-hexane or methyl tert-butyl ether (MTBE))

-

Sodium bicarbonate (NaHCO₃) solution

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Esterification of Racemic Acid: Prepare the racemic ethyl 3-methyl-2-phenylbutanoate by refluxing racemic this compound with an excess of ethanol and a catalytic amount of sulfuric acid. Purify the resulting ester by distillation or chromatography.

-

Enzymatic Hydrolysis: To a suspension of the immobilized lipase in a phosphate buffer (pH 7.0), add the racemic ethyl 3-methyl-2-phenylbutanoate dissolved in a minimal amount of a co-solvent if necessary. Stir the mixture at a controlled temperature (e.g., 40 °C).

-

Monitoring the Reaction: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining ester and the produced acid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.

-

Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. Acidify the aqueous phase with HCl to pH ~2 and extract with ethyl acetate.

-

Separation: Separate the aqueous and organic layers. The organic layer contains the unreacted (R)-ethyl 3-methyl-2-phenylbutanoate. The aqueous layer contains the desired (S)-3-methyl-2-phenylbutanoic acid. Extract the aqueous layer with ethyl acetate.

-

Purification of (S)-acid: Dry the organic extracts containing the acid over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain (S)-3-methyl-2-phenylbutanoic acid.

-

Recovery of (R)-ester: The organic layer from the initial separation can be washed with sodium bicarbonate solution to remove any residual acid, dried over anhydrous sodium sulfate, and concentrated to recover the (R)-ester, which can be hydrolyzed to (R)-3-methyl-2-phenylbutanoic acid if desired.

Quantitative Data

The efficiency of enzymatic resolutions is highly dependent on the specific enzyme, substrate, and reaction conditions. For the resolution of a similar compound, ethyl 3-phenylbutanoate, various lipases have been screened, with some showing excellent enantioselectivity.

| Enzyme | Conversion (%) | Enantiomeric Excess of Acid (eep) (%) | Enantiomeric Excess of Ester (ees) (%) |

| Pseudomonas cepacia | 48 | >99 | 92 |

| Burkholderia cepacia | 45 | >99 | 82 |

| Candida antarctica Lipase B | 50 | 95 | 95 |

| (Data is representative for a similar substrate and should be optimized for this compound) |

Workflow Diagram

Caption: Enzymatic kinetic resolution workflow.

References

In-Depth Technical Guide to the Physical Properties of (R)-3-methyl-2-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chiral carboxylic acid, (R)-3-methyl-2-phenylbutanoic acid. The information is compiled from various sources to aid researchers and professionals in drug development and chemical synthesis. This document presents quantitative data in a structured format, outlines general experimental protocols for the determination of key physical properties, and includes a workflow diagram for physical property characterization.

Core Physical Properties

(R)-3-methyl-2-phenylbutanoic acid is a chiral compound with the molecular formula C₁₁H₁₄O₂. Its physical characteristics are crucial for its handling, formulation, and application in various scientific fields.

Data Presentation

The following table summarizes the available quantitative data for (R)-3-methyl-2-phenylbutanoic acid and its racemic mixture. It is important to note that some reported values may not distinguish between the specific enantiomer and the racemate, and discrepancies exist in the literature.

| Physical Property | Value | Notes |

| Molecular Weight | 178.23 g/mol | Computed value.[1][2] |

| Melting Point | 86-88 °C | For the (R)-enantiomer. |

| 59-61 °C | For the racemic mixture.[2] | |

| Boiling Point | 282 °C at 760 mmHg | It is not specified if this is for the (R)-enantiomer or the racemate. |

| Density | 1.0292 g/cm³ (rough estimate) | For the racemic mixture.[2] |

| Water Solubility | Slightly soluble | Quantitative data not readily available. |

| Solubility in Organic Solvents | Soluble | Soluble in alcohols, ketones, and ethers. |

| pKa | 4.26 ± 0.10 (Predicted) | For the racemic mixture.[2] |

| Optical Rotation | Data not readily available | A specific value for the optical rotation of (R)-3-methyl-2-phenylbutanoic acid was not found in the surveyed literature. |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of (R)-3-methyl-2-phenylbutanoic acid are not widely published. Therefore, this section provides generalized, standard laboratory procedures for measuring the key physical constants of a chiral carboxylic acid.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

A small, dry sample of (R)-3-methyl-2-phenylbutanoic acid is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the solid into the closed end, typically to a height of 2-3 mm.

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-2 °C).

Optical Rotation Determination

Optical rotation is a critical property for characterizing chiral molecules, as enantiomers rotate plane-polarized light in equal but opposite directions.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

-

A suitable solvent (e.g., ethanol, chloroform)

Procedure:

-

A solution of (R)-3-methyl-2-phenylbutanoic acid is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a suitable achiral solvent in a volumetric flask. The concentration is typically expressed in g/mL.

-

The polarimeter is calibrated using a blank solvent-filled cell.

-

The sample solution is transferred to the polarimeter cell, ensuring no air bubbles are present in the light path.

-

The cell is placed in the polarimeter, and the observed rotation (α) is measured at a specific temperature (usually 20 or 25 °C) and wavelength (typically the sodium D-line at 589 nm).

-

The specific rotation [α] is calculated using the following formula:

[α] = α / (c * l)

where:

-

α is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

-

pH meter with a glass electrode

-

Buret

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Volumetric pipettes

Procedure:

-

A known quantity of (R)-3-methyl-2-phenylbutanoic acid is dissolved in a known volume of deionized water (or a water/organic solvent mixture if solubility is low) in a beaker.

-

A magnetic stir bar is added to the beaker, and the solution is placed on a magnetic stirrer.

-

The pH electrode is calibrated with standard buffer solutions and then immersed in the sample solution.

-

The initial pH of the solution is recorded.

-

The standardized strong base is added in small, precise increments from the buret.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

This process is continued until the pH of the solution has passed the equivalence point (the point at which the moles of added base equal the initial moles of the acid), as indicated by a sharp increase in pH.

-

A titration curve is generated by plotting the pH (y-axis) versus the volume of titrant added (x-axis).

-

The equivalence point is determined from the inflection point of the curve. The volume of base at the half-equivalence point (half the volume of base needed to reach the equivalence point) is then found.

-

The pKa is equal to the pH of the solution at the half-equivalence point.[1][3][4]

Mandatory Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a synthesized chiral carboxylic acid like (R)-3-methyl-2-phenylbutanoic acid.

Caption: Workflow for Physical Property Characterization.

References

3-methyl-2-phenylbutanoic acid chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-methyl-2-phenylbutanoic acid, covering its chemical structure, nomenclature, physicochemical properties, and relevant experimental methodologies. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.

Chemical Structure and IUPAC Nomenclature

This compound is a carboxylic acid characterized by a phenyl group and an isopropyl group attached to the alpha and beta carbons, respectively, relative to the carboxyl group. The presence of a chiral center at the alpha-carbon (the carbon atom bonded to the phenyl and carboxyl groups) means that the compound exists as a pair of enantiomers, (R)- and (S)-3-methyl-2-phenylbutanoic acid, as well as in its racemic form.

The formal IUPAC name for this compound is This compound . It is also known by synonyms such as α-isopropylphenylacetic acid and 2-phenylisovaleric acid.[1]

Below is a logical diagram illustrating the relationship between the racemic mixture and its constituent enantiomers.

The chemical structure can be represented by the SMILES string: CC(C)C(C1=CC=CC=C1)C(=O)O.[2]

Physicochemical Properties

The key quantitative properties of this compound have been compiled from various sources and are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [2][3] |

| Molecular Weight | 178.23 g/mol | [2][3] |

| CAS Number | 3508-94-9 | [1][2][4] |

| Melting Point | 59-61 °C | [1] |

| Boiling Point | 282 °C at 760 mmHg | [1][2] |

| Flash Point | 57 °C / 179.2 °C | [1][2] |

| Density | ~1.029 - 1.063 g/cm³ | [1][5] |

| pKa | 4.26 ± 0.10 (Predicted) | [1] |

| Appearance | White to off-white solid | [5] |

| Solubility | Slightly soluble in water | [1] |

Note: Discrepancies in values (e.g., Flash Point) may arise from different experimental conditions or reporting standards.

Experimental Protocols

3.1. Synthesis Overview

A general synthesis route for 3-methyl-2-phenylbutyric acid involves the reaction of acetone with methyl iodide.[2] While detailed industrial protocols are proprietary, a conceptual workflow for a laboratory-scale synthesis starting from phenylacetic acid derivatives is outlined below. This process typically involves alkylation at the alpha-carbon.

3.2. Enantiomeric Resolution Protocol

The separation of enantiomers is critical for pharmacological studies. Enzymatic kinetic resolution is a common method. This protocol involves the selective hydrolysis of an ester of the racemic acid by a hydrolase or lipase enzyme.

Methodology:

-

Esterification: The racemic this compound is first converted to its corresponding ester (e.g., ethyl 3-methyl-2-phenylbutanoate).

-

Enzymatic Hydrolysis: The racemic ester is incubated with a hydrolase enzyme, such as one from Pseudomonas cepacia, in an appropriate buffer system or organic solvent.[6]

-

Selective Reaction: The enzyme selectively hydrolyzes one ester enantiomer (e.g., the (S)-ester) into the corresponding (S)-carboxylic acid at a much faster rate than the other.

-

Separation: The reaction is stopped after reaching approximately 50% conversion. The resulting mixture contains one enantiomer as the carboxylic acid and the other as the unreacted ester.

-

Extraction: The acid and ester can be separated by chemical extraction (e.g., using a basic aqueous solution to extract the acid).

-

Analysis: The enantiomeric excess (ee) of both the resolved acid and the remaining ester is determined using chiral High-Performance Liquid Chromatography (HPLC).[6]

Potential Biological Activity and Signaling Pathways

Direct research into the specific biological activities and signaling pathways of this compound is limited in publicly available literature. However, insights can be drawn from structurally similar compounds. For instance, beta-hydroxy-beta-methylbutyrate (HMB), a structural isomer of 2-hydroxy-2-methylbutanoic acid, is known to stimulate protein synthesis via the mTOR signaling pathway.[7]

Given the structural relationship, it is plausible that derivatives of this compound could interact with metabolic or signaling pathways. The diagram below illustrates a hypothesized interaction with the mTOR pathway, a central regulator of cell growth and metabolism. This should be considered a theoretical model to guide future research.

References

- 1. chembk.com [chembk.com]

- 2. 3-Methyl-2-phenylbutyric acid | 3508-94-9 | DAA50894 [biosynth.com]

- 3. (R)-3-Methyl-2-phenylbutanoic acid | C11H14O2 | CID 7290444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. (R)-2-Phenyl-3-methylbutanoic acid | 13491-13-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Biological Activity of 3-Methyl-2-Phenylbutanoic Acid Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties and hypothesized biological activities of the stereoisomers of 3-methyl-2-phenylbutanoic acid. Due to a lack of specific comparative biological data in publicly available literature, this document focuses on the potential pharmacological activities based on structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs). Detailed experimental protocols are provided to facilitate future research into the anti-inflammatory and analgesic properties of the (R)- and (S)-enantiomers of this compound. This guide aims to serve as a foundational resource for researchers initiating studies on these specific chemical entities.

Introduction

This compound is a chiral carboxylic acid with a structure analogous to several well-characterized pharmacologically active molecules, particularly those in the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The presence of a chiral center at the C2 position results in two enantiomers: (R)-3-methyl-2-phenylbutanoic acid and (S)-3-methyl-2-phenylbutanoic acid. It is well-established in pharmacology that stereoisomers of a drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

While the individual enantiomers of this compound are commercially available and their physicochemical properties have been characterized, a comprehensive evaluation of their comparative biological activities has not been reported in the peer-reviewed literature. This guide synthesizes the available information and provides a framework for the systematic investigation of the potential therapeutic properties of these stereoisomers.

Physicochemical Properties of this compound Stereoisomers

A summary of the key physicochemical properties of the racemic mixture and the individual enantiomers of this compound is presented in Table 1. This information is crucial for the design of experimental protocols, including the preparation of stock solutions and formulation for in vitro and in vivo studies.

Table 1: Physicochemical Data of this compound and its Stereoisomers

| Property | Racemic this compound | (R)-3-Methyl-2-phenylbutanoic acid | (S)-3-Methyl-2-phenylbutanoic acid |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol | 178.23 g/mol | 178.23 g/mol |

| CAS Number | 3508-94-9 | 13491-13-9 | 13490-69-2 |

| Appearance | Solid | White to off-white solid | Data not available |

| Melting Point | 59-61 °C | Data not available | Data not available |

| Boiling Point | 282 °C at 760 mmHg | Data not available | Data not available |

| pKa (Predicted) | 4.26 ± 0.10 | 4.26 ± 0.10 | 4.26 ± 0.10 |

| LogP (Predicted) | 2.7 | 2.7 | 2.7 |

Hypothesized Biological Activity and Signaling Pathways

Based on the structural similarity of this compound to profen NSAIDs, it is hypothesized that its primary biological activity will be the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The differential effects of the (R) and (S) enantiomers on COX-1 and COX-2 isoforms are of significant interest, as this can determine the therapeutic efficacy and side-effect profile.

The canonical signaling pathway for the anti-inflammatory action of NSAIDs involves the inhibition of prostaglandin synthesis. A simplified diagram of this pathway is presented below.

Caption: Hypothesized inhibition of the prostaglandin synthesis pathway.

Further downstream effects of reduced prostaglandin synthesis could involve modulation of inflammatory cell signaling and cytokine production. For instance, inhibition of prostaglandin E2 (PGE2) can lead to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

Experimental Protocols for Biological Activity Assessment

To elucidate the biological activity of the this compound stereoisomers, a series of in vitro and in vivo experiments are necessary. The following protocols provide a detailed methodology for these investigations.

In Vitro Assays

This assay will determine the inhibitory activity of the stereoisomers against COX-1 and COX-2 enzymes.

-

Objective: To determine the IC50 values of (R)- and (S)-3-methyl-2-phenylbutanoic acid for COX-1 and COX-2.

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric or fluorometric COX inhibitor screening assay kit.

-

(R)- and (S)-3-methyl-2-phenylbutanoic acid.

-

Reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2).

-

96-well microplates.

-

Microplate reader.

-

-

Procedure:

-

Prepare stock solutions of the (R)- and (S)-enantiomers and reference inhibitors in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compounds and reference inhibitors.

-

In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

-

Add the serially diluted test compounds or reference inhibitors to the respective wells.

-

Incubate the plate according to the assay kit manufacturer's instructions to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Measure the absorbance or fluorescence at appropriate time intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compounds.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the in vitro COX inhibition assay.

This assay will assess the anti-inflammatory effects of the stereoisomers on cultured immune cells.

-

Objective: To measure the effect of (R)- and (S)-3-methyl-2-phenylbutanoic acid on the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages.

-

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1).

-

Cell culture medium and supplements.

-

Lipopolysaccharide (LPS).

-

(R)- and (S)-3-methyl-2-phenylbutanoic acid.

-

Dexamethasone (positive control).

-

TNF-α ELISA kit.

-

96-well cell culture plates.

-

-

Procedure:

-

Seed macrophages in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the (R)- and (S)-enantiomers or dexamethasone for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Determine the effect of the compounds on cell viability using a suitable assay (e.g., MTT or LDH assay) to rule out cytotoxicity.

-

Calculate the percentage of inhibition of TNF-α release for each compound concentration.

-

Caption: Workflow for the LPS-induced TNF-α release assay.

In Vivo Assays

This is a classic model to evaluate the acute anti-inflammatory and analgesic effects of a compound.

-

Objective: To assess the in vivo anti-inflammatory and analgesic activity of (R)- and (S)-3-methyl-2-phenylbutanoic acid.

-

Animals: Male Wistar rats or Swiss albino mice.

-

Materials:

-

Carrageenan solution (1% w/v in saline).

-

(R)- and (S)-3-methyl-2-phenylbutanoic acid formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Indomethacin or other reference NSAID.

-

Pletysmometer or digital calipers to measure paw volume/thickness.

-

Analgesia meter (e.g., Randall-Selitto test or von Frey filaments).

-

-

Procedure:

-

Acclimatize the animals and fast them overnight before the experiment.

-

Administer the test compounds, vehicle, or reference drug orally or intraperitoneally.

-

After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Assess the pain threshold in the inflamed paw at the same time points using an analgesia meter.

-

Calculate the percentage of inhibition of edema and the increase in pain threshold for each treatment group.

-

Chiral Separation and Analysis

To ensure the purity of the stereoisomers used in the biological assays and to study their potential in vivo chiral inversion, a validated chiral high-performance liquid chromatography (HPLC) method is essential.

-

Objective: To develop a method for the separation and quantification of (R)- and (S)-3-methyl-2-phenylbutanoic acid.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape. The exact ratio will require optimization.

-

Procedure:

-

Prepare standard solutions of the racemic mixture and the individual enantiomers.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

-

Validate the method for linearity, accuracy, precision, and limit of detection and quantification.

-

This method can then be applied to determine the enantiomeric purity of the compounds used for biological testing and to analyze biological samples (e.g., plasma) to assess pharmacokinetic properties and potential chiral inversion.

-

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison of the activity of the (R)- and (S)-enantiomers. An example of a data summary table for the COX inhibition assay is provided below.

Table 2: Hypothetical COX Inhibition Data for this compound Stereoisomers

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| (R)-enantiomer | Experimental Value | Experimental Value | Calculated Value |

| (S)-enantiomer | Experimental Value | Experimental Value | Calculated Value |

| Racemic Mixture | Experimental Value | Experimental Value | Calculated Value |

| Reference Drug | Experimental Value | Experimental Value | Calculated Value |

Conclusion

The stereoisomers of this compound represent uncharacterized compounds with potential for differential biological activities, likely in the domain of anti-inflammatory and analgesic effects. This technical guide provides the foundational knowledge and detailed experimental frameworks necessary to initiate a thorough investigation into their pharmacological properties. The proposed studies will enable researchers to elucidate the structure-activity relationships of these enantiomers, a critical step in the early stages of drug discovery and development. The lack of existing data presents a unique opportunity for novel research in this area.

An In-depth Technical Guide to 3-Methyl-2-Phenylbutanoic Acid: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyl-2-phenylbutanoic acid, a substituted phenylalkanoic acid. While the historical details of its initial discovery and synthesis are not extensively documented in readily available literature, this document consolidates its known physicochemical properties, outlines established synthetic methodologies with detailed experimental protocols, and presents available spectroscopic data for its characterization. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis and potential applications of this and structurally related molecules.

Introduction

This compound, a chiral carboxylic acid, belongs to the class of phenylalkanoic acids. This class of compounds is of interest in medicinal chemistry due to the prevalence of the phenylalkanoic acid motif in a variety of biologically active molecules. The specific substitution pattern of this compound, featuring a phenyl group at the α-position and an isopropyl group at the β-position, presents a unique structural framework. While its biological activities and pharmacological profile are not widely reported, its synthesis and characterization are of fundamental importance for the exploration of its potential as a building block in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |

| Molecular Weight | 178.23 g/mol | [1][3] |

| CAS Number | 3508-94-9 | [1][4] |

| Appearance | Solid | |

| Boiling Point | 282 °C | [1][4] |

| Melting Point | 59-61 °C | [4] |

| Solubility | Slightly soluble in water | [4] |

| pKa (Predicted) | 4.26 ± 0.10 | [4] |

Historical Discovery and Synthesis

Detailed historical information regarding the first discovery and synthesis of this compound is not prominently available in the surveyed scientific literature. Early research on phenylalkanoic acids focused on naturally occurring compounds and synthetic methods for related structures. The synthesis of this specific molecule likely emerged from the broader development of alkylation reactions in organic chemistry.

Synthetic Methodologies

Several synthetic routes can be envisioned for the preparation of this compound. The most plausible methods involve the alkylation of a phenylacetic acid derivative or a malonic ester synthesis approach.

Alkylation of Phenylacetic Acid

This method involves the deprotonation of phenylacetic acid to form a dianion, followed by alkylation with an appropriate isopropyl halide. The use of a chiral base can facilitate enantioselective synthesis.

Experimental Protocol: Synthesis of (S)-3-Methyl-2-phenylbutanoic Acid via Enantioselective Alkylation

-

Step 1: Formation of the Chiral Lithium Amide. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, a solution of a suitable chiral amine (e.g., (R,R)-bis(1-phenylethyl)amine) in anhydrous tetrahydrofuran (THF) is prepared. The solution is cooled to -78 °C, and n-butyllithium (in hexanes) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the lithium amide.

-

Step 2: Dianion Formation and Alkylation. A solution of phenylacetic acid in anhydrous THF is added dropwise to the chiral lithium amide solution at -78 °C. The resulting mixture is stirred for 1 hour at this temperature to allow for the formation of the dianion. Subsequently, 2-iodopropane is added dropwise, and the reaction mixture is stirred at -78 °C for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Step 3: Work-up and Purification. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (S)-3-methyl-2-phenylbutanoic acid.

Logical Relationship Diagram: Alkylation of Phenylacetic Acid

Caption: Synthetic pathway for this compound.

Malonic Ester Synthesis

The malonic ester synthesis provides an alternative route to substituted carboxylic acids. This method involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of this compound via Malonic Ester Synthesis

-

Step 1: Alkylation of Diethyl Phenylmalonate. To a solution of sodium ethoxide in absolute ethanol, diethyl phenylmalonate is added dropwise at room temperature under a nitrogen atmosphere. The mixture is stirred for 30 minutes to ensure complete formation of the enolate. 2-Bromopropane is then added, and the reaction mixture is heated at reflux for several hours, with monitoring by TLC.

-

Step 2: Saponification. After cooling to room temperature, a solution of sodium hydroxide in water is added to the reaction mixture. The mixture is heated at reflux until the saponification is complete (as indicated by the disappearance of the ester spot on TLC).

-

Step 3: Decarboxylation. The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with concentrated hydrochloric acid until the pH is approximately 1-2. The mixture is then heated at reflux to effect decarboxylation. The completion of the reaction can be monitored by the cessation of carbon dioxide evolution.

-

Step 4: Work-up and Purification. After cooling, the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can be purified by distillation under reduced pressure or by recrystallization.

Experimental Workflow Diagram: Malonic Ester Synthesis

Caption: Steps in the malonic ester synthesis.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | COOH |

| 7.2 - 7.4 | Multiplet | 5H | Aromatic C-H |

| ~3.5 | Doublet | 1H | α-CH |

| ~2.3 | Multiplet | 1H | β-CH |

| ~1.0 | Doublet | 6H | CH(CH₃)₂ |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~178 | C=O |

| ~138 | Aromatic C (quaternary) |

| ~129 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~127 | Aromatic C-H |

| ~55 | α-C |

| ~33 | β-C |

| ~20 | CH(CH₃)₂ |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 178. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the Cα-Cβ bond.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published research on the specific biological activities, pharmacological effects, and associated signaling pathways of this compound. While related phenylalkanoic acids have been investigated for various therapeutic applications, the unique substitution pattern of this molecule warrants further investigation to elucidate its potential biological targets and mechanisms of action.

Conclusion

This compound is a chiral carboxylic acid for which established synthetic methods, primarily based on the alkylation of phenylacetic acid or malonic ester synthesis, are available. Its physicochemical and spectroscopic properties provide a basis for its synthesis and characterization. The significant gap in the understanding of its biological activity presents an opportunity for future research. This technical guide serves as a foundational resource to stimulate further investigation into the synthesis, characterization, and potential applications of this compound in medicinal chemistry and drug discovery. The detailed protocols and compiled data herein are intended to facilitate such research endeavors.

References

- 1. 3-Methyl-2-phenylbutyric acid | 3508-94-9 | DAA50894 [biosynth.com]

- 2. 2-Methyl-3-phenylbutyric acid | C11H14O2 | CID 29759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-3-Methyl-2-phenylbutanoic acid | C11H14O2 | CID 7290444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

3-methyl-2-phenylbutanoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methyl-2-phenylbutanoic acid, a key intermediate in organic synthesis. This document collates its chemical and physical properties, available synthesis methodologies, and potential applications, presented in a format tailored for researchers and professionals in the field of drug discovery and chemical development.

Chemical Identity and Properties

This compound, also known as α-isopropylphenylacetic acid, is a carboxylic acid with a phenyl group and an isopropyl group attached to the α-carbon.[1][2] Its chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 3508-94-9 | [1][3][4][5][6] |

| Molecular Formula | C₁₁H₁₄O₂ | [3][5][6] |

| Molecular Weight | 178.23 g/mol | [5][7] |

| Alternate Names | α-Isopropylphenylacetic acid, 2-Phenylisovaleric acid, 3-Methyl-2-phenylbutyric acid | [1][3][6] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 59-61 °C | [1][2] |

| Boiling Point | 282 °C at 760 mmHg | [2][5] |

| Water Solubility | Slightly soluble | [1][2] |

| pKa | 4.26 ± 0.10 (Predicted) | [1][2] |

Synthesis and Experimental Protocols

While specific, detailed protocols for the direct synthesis of this compound are not extensively published in peer-reviewed literature, a general method for the α-alkylation of arylacetic acids provides a viable synthetic route. Additionally, a protocol for the amidation of (S)-3-methyl-2-phenylbutanoic acid to its corresponding amide is available, which is detailed below as an example of its application in further synthesis.

2.1. General Synthesis of α-Alkyl Phenylacetic Acids

A general method for the synthesis of α-alkylated phenylacetic acids involves the use of a diorganometallic reagent to deprotonate the α-carbon, followed by reaction with an electrophile.[1]

Experimental Protocol:

-

A 0.24 M solution of a suitable diorganometallic reagent (e.g., lithium diisopropylamide) in an appropriate solvent is cooled to 0 °C.

-

The arylacetic acid (e.g., phenylacetic acid), dissolved in anhydrous THF, is added to the cooled solution.

-

The resulting mixture is stirred vigorously at 0 °C for 2 hours.

-

The electrophilic reagent (e.g., 2-iodopropane for the synthesis of this compound) is then added to the cooled mixture.

-

The reaction mixture is stirred vigorously and allowed to warm slowly to room temperature overnight.

-

Upon completion, the reaction is quenched by the slow, dropwise addition of water.

-

The organic solvent is evaporated, and the residue is extracted with a suitable solvent (e.g., CH₂Cl₂).

-

The aqueous phase is acidified with 1N HCl and extracted again with CH₂Cl₂.

-

The combined organic phases are washed with water and brine, dried over Na₂SO₄, and the solvent is evaporated.

-

The crude product is then purified.[1]

2.2. Amidation of (S)-3-Methyl-2-phenylbutanoic Acid

The following protocol details the conversion of (S)-3-methyl-2-phenylbutanoic acid to (S)-3-methyl-2-phenylbutanamide, illustrating its use as a synthetic intermediate.[4]

Experimental Protocol:

-

To a solution of (S)-3-methyl-2-phenylbutanoic acid in a suitable solvent (e.g., dichloromethane), a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC) and a catalytic amount of a coupling additive (e.g., 4-dimethylaminopyridine - DMAP) are added.

-

The mixture is stirred at room temperature for 10-15 minutes.

-

A solution of ammonia in a suitable solvent (e.g., 1,4-dioxane) is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, monitored by TLC.

-

The reaction mixture is filtered to remove the dicyclohexylurea byproduct.

-

The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The resulting crude (S)-3-methyl-2-phenylbutanamide is purified by recrystallization or column chromatography.[4]

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing specific biological activities or associated signaling pathways for this compound. Its primary documented application is as a raw material and intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff fields.[1] As such, a signaling pathway diagram is not applicable for this compound.

Visualizations

4.1. Chemical Structure

Caption: Chemical structure of this compound.

4.2. Synthetic Workflow for Amidation

The following diagram illustrates the workflow for the amidation of (S)-3-methyl-2-phenylbutanoic acid.

Caption: Experimental workflow for the amidation of (S)-3-methyl-2-phenylbutanoic acid.

References

- 1. 2-Isopropyl-2-phenylacetic acid | 3508-94-9 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 3-Methyl-2-phenylbutyric acid | 3508-94-9 | DAA50894 [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. (R)-3-Methyl-2-phenylbutanoic acid | C11H14O2 | CID 7290444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Methyl 3-phenylbutanoate | C11H14O2 | CID 137945 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 3-Methyl-2-phenylbutanoic Acid

Chemical Structure

3-Methyl-2-phenylbutanoic acid is a carboxylic acid containing a phenyl group at the alpha position and an isopropyl group at the beta position relative to the carboxyl group. Its molecular formula is C₁₁H₁₄O₂ and it has a molecular weight of 178.23 g/mol .[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet, Broad | 1H | -COOH |

| 7.2 - 7.4 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~3.5 | Doublet | 1H | α-CH |

| ~2.4 | Multiplet | 1H | β-CH |

| ~0.9 - 1.1 | Doublet of Doublets | 6H | -CH(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 - 185 | -C OOH |

| ~135 - 140 | Aromatic (Quaternary C) |

| ~127 - 130 | Aromatic (CH) |

| ~55 - 65 | α-C H |

| ~30 - 40 | β-C H |

| ~18 - 22 | -CH(C H₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer) |

| 3030-3080 | Medium | Aromatic C-H stretch |

| 2870-2960 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer)[2][3] |

| 1600, 1450-1500 | Medium to Weak | C=C stretch (Aromatic ring)[4] |

| ~1410 | Medium | O-H bend |

| ~1210-1320 | Strong | C-O stretch[5] |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

| 690-770 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 178 | Moderate | [M]⁺ (Molecular Ion) |

| 133 | Moderate | [M - COOH]⁺ |

| 105 | Strong | [C₆H₅CH=CH₂]⁺ or [C₆H₅CO]⁺ from rearrangement |

| 91 | Strong | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation)[6] |

| 45 | Moderate | [COOH]⁺ |

| 43 | Strong | [CH(CH₃)₂]⁺ (Isopropyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

For ¹³C NMR, a higher concentration is preferable, typically 20-100 mg in 0.6-0.7 mL of the deuterated solvent.

-

The solvent should be chosen based on the sample's solubility and should not have signals that overlap with key sample resonances.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

-

-

Data Acquisition:

-

Locking: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized to obtain sharp spectral lines.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer acquisition time are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is then phased, baseline corrected, and referenced to the internal standard.

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (for a solid sample):

-

Attenuated Total Reflectance (ATR): This is often the simplest method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact.[7][8] This technique requires minimal sample preparation.[7]

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8] The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.[8]

-

Nujol Mull: A few milligrams of the finely ground sample are mixed with a drop of Nujol (mineral oil) to form a paste. This mull is then spread between two salt plates (e.g., KBr or NaCl). A reference spectrum of Nujol should be run to distinguish its peaks from those of the sample.[9]

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates with Nujol) is recorded first.

-

The sample is then placed in the instrument, and the sample spectrum is recorded.

-

The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹.

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

-

The characteristic absorption bands are then identified and assigned to specific functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns.

Methodology:

-

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, derivatization of the carboxylic acid (e.g., silylation) may be necessary to increase its volatility.

-

Electron Ionization (EI): The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. This is a "hard" ionization technique useful for structural elucidation.[10][11]

-

Chemical Ionization (CI): A reagent gas is first ionized, and these ions then react with the sample molecules to produce pseudomolecular ions (e.g., [M+H]⁺). This is a "softer" ionization technique that often results in less fragmentation and a more prominent molecular ion peak.[12]

-

Electrospray Ionization (ESI): This is a soft ionization technique typically coupled with LC. It is particularly useful for polar and thermally labile molecules, generating ions such as [M+H]⁺ or [M-H]⁻.[12]

-

-

Mass Analysis:

-

The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, ion trap), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

-

Data Processing:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The molecular ion peak is identified to determine the molecular weight.

-

The fragmentation pattern is analyzed to deduce the structure of the molecule. Key fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[13][14]

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. (R)-3-Methyl-2-phenylbutanoic acid | C11H14O2 | CID 7290444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. echemi.com [echemi.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

Potential Therapeutic Applications of 3-Methyl-2-Phenylbutanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-methyl-2-phenylbutanoic acid represent a promising class of compounds with significant therapeutic potential, particularly in the realms of inflammation, pain management, and oxidative stress mitigation. This technical guide provides an in-depth overview of the current state of research on these derivatives, focusing on their pharmacological activities, mechanisms of action, and synthetic methodologies. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development in this area. Furthermore, relevant signaling pathways are visualized to offer a clearer understanding of the molecular interactions of these compounds.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Phenylbutanoic acid derivatives have emerged as a scaffold of interest due to their diverse biological activities. This guide specifically focuses on this compound and its analogues, which have demonstrated notable anti-inflammatory, analgesic, and antioxidant properties. Understanding the structure-activity relationships, mechanisms of action, and synthetic pathways of these compounds is crucial for the rational design of new and improved therapeutic entities.

Therapeutic Potential and Mechanism of Action

Recent studies have highlighted the potential of this compound derivatives as multi-target agents, primarily exerting their effects through the modulation of key inflammatory and oxidative stress pathways.

Anti-inflammatory and Analgesic Activity

The primary mechanism underlying the anti-inflammatory and analgesic effects of many this compound derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation and pain.

A notable study on a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues revealed potent inhibitory activity against both COX-1 and COX-2 enzymes, as well as 5-LOX.[1] The dual inhibition of COX and LOX pathways is a particularly attractive therapeutic strategy, as it may offer a broader spectrum of anti-inflammatory activity with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.

Antioxidant Activity

Several derivatives of this compound have also exhibited significant antioxidant properties. The mechanism of antioxidant action is often attributed to the ability of the phenolic moieties, if present, to donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues. The antioxidant capacity is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data

The following tables summarize the quantitative data from preclinical studies on various this compound derivatives and related compounds, providing a comparative overview of their potency.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives and Reference Compounds [1]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |

| FM4 | - | 0.74 | - |

| FM10 | - | 0.69 | - |

| FM12 | - | 0.18 | - |

| Indomethacin | 0.05 | 0.85 | - |

| Celecoxib | 8.2 | 0.04 | - |

Table 2: In Vivo Analgesic Activity of Selected Compounds

| Compound | Test Model | Dose (mg/kg) | % Inhibition of Writhing |

| FM10 | Acetic acid-induced writhing | 10 | 45.2 |

| FM12 | Acetic acid-induced writhing | 10 | 58.7 |

| Diclofenac | Acetic acid-induced writhing | 10 | 72.3 |

Table 3: In Vivo Anti-inflammatory Activity of Selected Compounds

| Compound | Test Model | Dose (mg/kg) | % Inhibition of Edema |

| FM10 | Carrageenan-induced paw edema | 10 | 42.1 |

| FM12 | Carrageenan-induced paw edema | 10 | 55.4 |

| Indomethacin | Carrageenan-induced paw edema | 10 | 68.9 |

Table 4: Antioxidant Activity of Phenolic Compounds (for comparative context)

| Compound | DPPH IC₅₀ (µM) |

| Gallic Acid | 4.05 |

| Ascorbic Acid | 24.42 |

| Trolox | 30.12 |

| Butylated Hydroxytoluene (BHT) | >100 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established procedures.

Synthesis of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic Acid Derivatives

The synthesis of these derivatives typically involves a two-step process: an organocatalytic Michael addition followed by an oxidation step.

Step 1: Organocatalytic Michael Addition of 4-isopropylphenylacetone to Substituted β-nitrostyrenes

This reaction forms the carbon-carbon bond and establishes the stereocenters of the molecule.

-

Materials:

-

Substituted β-nitrostyrene (1.0 eq)

-

4-isopropylphenylacetone (1.5 eq)

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst, 0.1 eq)

-

Benzoic acid (co-catalyst, 0.1 eq)

-

Toluene (solvent)

-

-

Procedure:

-

To a solution of the substituted β-nitrostyrene and 4-isopropylphenylacetone in toluene, add the organocatalyst and co-catalyst.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired 2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative.

-

Characterize the product using ¹H NMR, ¹³C NMR, and LC-MS.

-

Step 2: Oxidation of the Aldehyde to a Carboxylic Acid

The synthesized aldehyde is then oxidized to the corresponding carboxylic acid. A common and effective method for this transformation is the Jones oxidation.

-

Materials:

-

2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (1.0 eq)

-

Jones reagent (Chromium trioxide in sulfuric acid and water)

-

Acetone (solvent)

-

-

Procedure:

-

Dissolve the aldehyde in acetone and cool the solution in an ice bath.

-

Slowly add the Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange-red to green.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding isopropanol until the orange color disappears completely.

-

Add water to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude carboxylic acid by recrystallization or column chromatography to yield the final this compound derivative.

-

Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and LC-MS.

-

In Vitro Anti-inflammatory Assays

4.2.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by purified COX-1 and COX-2 enzymes.

-

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), EDTA, hematin, and the respective COX enzyme (ovine COX-1 or human recombinant COX-2).

-

Add various concentrations of the test compound dissolved in DMSO.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a further 10 minutes at 37°C.

-

Stop the reaction by adding a solution of HCl.

-

Quantify the amount of PGE₂ produced using a commercially available Enzyme Immunoassay (EIA) kit.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

-

4.2.2. 5-Lipoxygenase (5-LOX) Inhibition Assay

-

Principle: This assay measures the inhibition of 5-LOX activity by monitoring the formation of leukotrienes from arachidonic acid.

-

Protocol:

-

Use a commercially available 5-LOX inhibitor screening assay kit.

-

Prepare the reaction mixture containing the 5-LOX enzyme, substrate (arachidonic acid), and various concentrations of the test compound.

-

Incubate the reaction at room temperature according to the kit's instructions.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

In Vivo Analgesic and Anti-inflammatory Assays

4.3.1. Acetic Acid-Induced Writhing Test (Analgesic Activity)

-

Principle: Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), a response that is inhibited by analgesic agents.

-

Protocol:

-

Use male Swiss albino mice, fasted overnight.

-

Administer the test compound or vehicle orally 30 minutes before the induction of writhing.

-

Inject 0.6% (v/v) acetic acid solution intraperitoneally.

-

Five minutes after the injection, count the number of writhes for each mouse over a 10-minute period.

-

Calculate the percentage of inhibition of writhing compared to the vehicle control group.

-

4.3.2. Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

-

Principle: Sub-plantar injection of carrageenan induces a localized inflammatory response (edema), which can be reduced by anti-inflammatory compounds.

-

Protocol:

-

Use Wistar rats.

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Administer the test compound or vehicle orally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each time point compared to the vehicle control group.

-

Antioxidant Activity Assay (DPPH Radical Scavenging)

-

Principle: The antioxidant activity is measured by the ability of the compound to reduce the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add 100 µL of each dilution to 100 µL of a methanolic solution of DPPH (0.1 mM).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound derivatives and a general workflow for their synthesis and evaluation.

Conclusion and Future Directions

Derivatives of this compound have demonstrated significant promise as a new class of anti-inflammatory, analgesic, and antioxidant agents. Their ability to dually inhibit COX and LOX enzymes presents a compelling therapeutic strategy. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel derivatives with enhanced potency and improved safety profiles.

Future research should focus on:

-

Expanding the chemical diversity of this scaffold to further explore structure-activity relationships.

-

Conducting more extensive in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds.

-

Investigating the detailed molecular interactions with their targets through co-crystallization studies.

-

Exploring potential applications in other therapeutic areas where inflammation and oxidative stress play a role.

By building upon the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives.

References

Enantioselective Synthesis of (S)-3-methyl-2-phenylbutanoic Acid: A Technical Guide

Introduction

(S)-3-methyl-2-phenylbutanoic acid is a chiral carboxylic acid that serves as a key building block in the synthesis of various pharmaceuticals and other biologically active molecules. The stereochemistry at the C2 position is often crucial for the desired biological activity, necessitating synthetic methods that can selectively produce the (S)-enantiomer in high purity. This technical guide provides an in-depth overview of established and effective methodologies for the enantioselective synthesis of (S)-3-methyl-2-phenylbutanoic acid, targeting researchers, scientists, and professionals in drug development. The guide details several key strategies, including chiral auxiliary-mediated asymmetric alkylation, enzymatic kinetic resolution, diastereoselective crystallization, and asymmetric hydrogenation. For each method, a detailed experimental protocol is provided, along with a summary of relevant quantitative data to facilitate comparison.

Key Synthetic Strategies

The enantioselective synthesis of (S)-3-methyl-2-phenylbutanoic acid can be achieved through several distinct approaches. The choice of method often depends on factors such as scalability, cost of reagents and catalysts, and desired enantiomeric purity. The following sections outline four primary strategies.

Figure 1: Overview of primary synthetic routes to (S)-3-methyl-2-phenylbutanoic acid.

Chiral Auxiliary-Mediated Asymmetric Alkylation

The use of chiral auxiliaries, such as Evans oxazolidinones, is a powerful and reliable method for establishing stereocenters.[1] This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a subsequent diastereoselective transformation, followed by the removal of the auxiliary to yield the enantiomerically enriched product.

Experimental Protocol: Evans Asymmetric Alkylation

This protocol is based on the well-established Evans asymmetric alkylation methodology.[2]

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), is slowly added n-butyllithium (1.05 eq., 2.5 M in hexanes).

-

The resulting solution is stirred for 30 minutes at -78 °C.

-

Phenylacetyl chloride (1.1 eq.) is then added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature overnight.

-